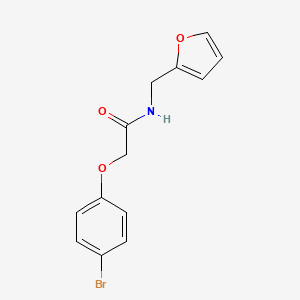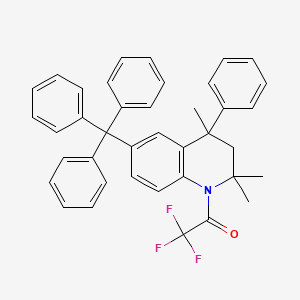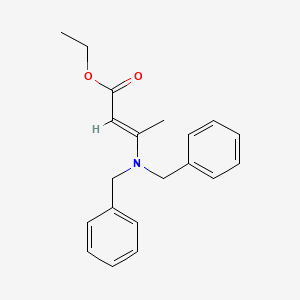![molecular formula C22H25N3O7 B11687123 N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11687123.png)
N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic and aliphatic structures, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde, followed by its condensation with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N’-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide exerts its effects depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential metabolic pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N’-[(E)-{3-ethoxy-4-[(4-aminobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: This compound differs by having an amine group instead of a nitro group.
N’-[(E)-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: This compound has a methyl group instead of a nitro group.
Propiedades
Fórmula molecular |
C22H25N3O7 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
N-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C22H25N3O7/c1-3-29-20-12-17(14-23-24-21(26)13-22(2)31-10-11-32-22)6-9-19(20)30-15-16-4-7-18(8-5-16)25(27)28/h4-9,12,14H,3,10-11,13,15H2,1-2H3,(H,24,26)/b23-14+ |
Clave InChI |
HUZSFHDQIWRBRA-OEAKJJBVSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2(OCCO2)C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2(OCCO2)C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-{6-methoxy-2,2-dimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11687050.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11687059.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11687066.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687074.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11687079.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11687082.png)

![2-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11687094.png)
![ethyl 1,2-dimethyl-5-[(phenylacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687101.png)
![4-{[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]methyl}benzoic acid](/img/structure/B11687105.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11687108.png)

![ethyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11687115.png)
